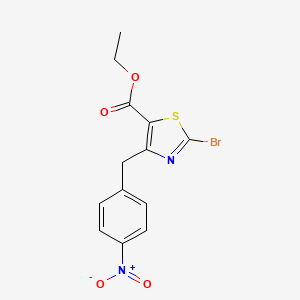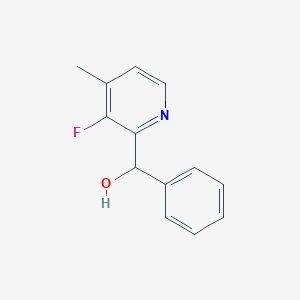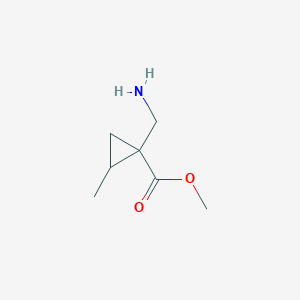
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride is a chemical compound with potential applications in various scientific fields It is characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone, and it exists as a dihydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-propan-2-amine and difluoromethoxy reagents.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to produce high-purity compounds suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: The compound’s unique properties make it valuable in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-1-(Difluoromethoxy)propan-2-amine dihydrochloride include:
(S)-1-(Methoxy)propan-2-amine dihydrochloride: A similar compound with a methoxy group instead of a difluoromethoxy group.
(S)-1-(Trifluoromethoxy)propan-2-amine dihydrochloride: A compound with a trifluoromethoxy group, which may have different chemical properties and applications.
(S)-1-(Difluoromethoxy)butan-2-amine dihydrochloride: A compound with a longer carbon chain, which can affect its reactivity and use.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as reactivity, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H11Cl2F2NO |
|---|---|
Poids moléculaire |
198.04 g/mol |
Nom IUPAC |
(2S)-1-(difluoromethoxy)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H9F2NO.2ClH/c1-3(7)2-8-4(5)6;;/h3-4H,2,7H2,1H3;2*1H/t3-;;/m0../s1 |
Clé InChI |
CMJFSZKUKFLVCV-QTNFYWBSSA-N |
SMILES isomérique |
C[C@@H](COC(F)F)N.Cl.Cl |
SMILES canonique |
CC(COC(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)



![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)


![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)
